Quantified Lipophilicity Enhancement of C-(5-Bromo-oxazol-2-yl)-methylamine vs. Its Non-Brominated Analog
C-(5-Bromo-oxazol-2-yl)-methylamine exhibits significantly higher calculated lipophilicity compared to its non-brominated counterpart, oxazol-2-ylmethanamine. This difference, quantified by the XLogP3 parameter, indicates enhanced membrane permeability potential [1][2].
| Evidence Dimension | Calculated Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.3 |
| Comparator Or Baseline | Oxazol-2-ylmethanamine: -0.3 |
| Quantified Difference | ΔXLogP3 = 0.6 |
| Conditions | Computed property based on molecular structure. |
Why This Matters
A higher XLogP3 value (0.3 vs. -0.3) directly correlates with increased lipophilicity, which can enhance passive membrane diffusion and bioavailability, a critical parameter for selecting building blocks for cell-permeable probes or oral drug candidates.
- [1] Kuujia. (n.d.). Cas no 1454907-18-6 (2-Oxazolemethanamine, 5-bromo-). Retrieved April 20, 2026. View Source
- [2] PubChem. (n.d.). Oxazol-2-ylmethanamine (PubChem CID 21255525). Retrieved April 20, 2026. View Source
